3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Medicinal chemistry Structure-activity relationship (SAR) Halogen bonding

3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1152545-15-7) is a synthetic small-molecule research chemical belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class. It features a 1,2,4-oxadiazole core linked at the 5-position to a pyrrolidin-2-yl moiety and at the 3-position to a 3-bromophenyl group, with the molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 g/mol.

Molecular Formula C12H12BrN3O
Molecular Weight 294.15 g/mol
CAS No. 1152545-15-7
Cat. No. B1373524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
CAS1152545-15-7
Molecular FormulaC12H12BrN3O
Molecular Weight294.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC(=NO2)C3=CC(=CC=C3)Br
InChIInChI=1S/C12H12BrN3O/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10/h1,3-4,7,10,14H,2,5-6H2
InChIKeyQRVMIXXMRIFZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1152545-15-7): Core Scaffold Identity and Procurement Context


3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1152545-15-7) is a synthetic small-molecule research chemical belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class [1]. It features a 1,2,4-oxadiazole core linked at the 5-position to a pyrrolidin-2-yl moiety and at the 3-position to a 3-bromophenyl group, with the molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 g/mol . This compound is commercially available as a building block and research tool, typically at ≥95% purity, from multiple specialty chemical suppliers .

Why 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Cannot Be Casually Replaced by Its Positional Isomers or Core-Modified Analogs


Within the 1,2,4-oxadiazole/pyrrolidine hybrid chemotype, the bromine substitution position on the phenyl ring critically governs both electronic distribution and steric topology, which in turn determine molecular recognition at biological targets [1]. The 3-bromo isomer (CAS 1152545-15-7) presents a distinct vector and electrostatic potential surface compared to its 2-bromo (CAS 1285394-07-1) and 4-bromo (CAS 854541-92-7) counterparts, making pharmacophoric interchange unreliable . Furthermore, removal of the pyrrolidine moiety to yield the des-pyrrolidine analog 3-(3-bromophenyl)-1,2,4-oxadiazole (CAS 1033202-12-8) eliminates the hydrogen-bond donor/acceptor capacity and conformational flexibility essential for target engagement, prohibiting functional substitution in any SAR-driven program.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole vs. Closest Analogs


Bromine Positional Isomerism: Electronic and Steric Differentiation Among 2-Br, 3-Br, and 4-Br Congeners

The 3-bromophenyl substitution on the oxadiazole ring creates a meta-substituted geometry that is topologically and electronically distinct from both the ortho (2-bromo, CAS 1285394-07-1) and para (4-bromo, CAS 854541-92-7) isomers. The 3-bromo orientation positions the large bromine atom (van der Waals radius ~1.85 Å) in a spatial region that is orthogonal to the oxadiazole-pyrrolidine axis, presenting a different steric footprint compared to the 2-bromo isomer, which projects bromine toward the pyrrolidine side, or the 4-bromo isomer, which extends bromine linearly away from the oxadiazole core . In the class of 1,2,4-oxadiazole/pyrrolidine hybrids evaluated as DNA gyrase and topoisomerase IV inhibitors, subtle aryl substitution changes produced IC₅₀ variations spanning from 120 nM to >1,000 nM, demonstrating that positional isomerism is not functionally silent [1].

Medicinal chemistry Structure-activity relationship (SAR) Halogen bonding

Pyrrolidine Scaffold Requirement: Contrast with Des-Pyrrolidine Analog

The presence of the pyrrolidin-2-yl moiety at the 5-position of the oxadiazole ring fundamentally distinguishes this compound from the simpler des-pyrrolidine analog, 3-(3-bromophenyl)-1,2,4-oxadiazole (CAS 1033202-12-8, MW 225.04 g/mol) . The pyrrolidine NH group introduces a hydrogen-bond donor (HBD count = 1) absent in the des-pyrrolidine core (HBD count = 0), while adding a basic amine center (predicted pKₐ ~9.5-10.5) that enables pH-dependent ionization and potential salt formation . In the broader series of 1,2,4-oxadiazole/pyrrolidine hybrids designed as DNA gyrase inhibitors, compounds bearing the pyrrolidine moiety achieved mid-nanomolar IC₅₀ values (120-270 nM), whereas structurally simpler oxadiazole fragments without this motif typically exhibit >10-fold weaker target engagement or no measurable inhibition, underscoring the essential contribution of the pyrrolidine to bioactivity [1].

Fragment-based drug discovery Ligand efficiency Hydrogen bonding

Regioisomeric Purity as a Critical Procurement Specification

Commercial batches of 3-(3-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole are specified at ≥95% purity by suppliers . However, the synthetic route—typically involving cyclization of an N-hydroxyamidine intermediate with a pyrrolidine-2-carboxylic acid derivative—can generate trace quantities of the regioisomeric 1,3,4-oxadiazole as a byproduct if reaction conditions are not rigorously controlled . Unlike the 2-bromo and 4-bromo positional isomers, which are chemically distinct and easily separable by chromatographic methods, the 1,3,4-oxadiazole regioisomer (MW identical, 294.15 g/mol) co-elutes under many standard HPLC conditions and requires specialized LC-MS or ¹H-NMR methods for confident detection . Verification of regioisomeric purity via the InChI Key (QRVMIXXMRIFZKX-UHFFFAOYSA-N) is therefore essential upon receipt.

Analytical chemistry Quality control Isomeric impurity profiling

Best-Fit Research Application Scenarios for 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole


SAR Exploration of Halogen Position Effects in Oxadiazole-Pyrrolidine Antibacterial Programs

This compound serves as the meta-bromo reference point in a systematic positional scan of bromine substitution on the phenyl ring of 1,2,4-oxadiazole/pyrrolidine hybrids. When tested alongside the 2-bromo (ortho, CAS 1285394-07-1) and 4-bromo (para, CAS 854541-92-7) congeners in DNA gyrase and topoisomerase IV inhibition assays, the differential IC₅₀ values reveal the steric and electronic tolerance of the target binding pocket for halogen placement [1]. Procurement of all three positional isomers as a matched set is essential for rigorous SAR interpretation.

Fragment Elaboration and Scaffold Hopping Starting Point

The compound's balanced physicochemical profile (MW 294, cLogP ~2.5-3.5, 1 HBD, 3 HBA) places it in lead-like chemical space suitable for fragment-to-lead optimization. The pyrrolidine NH serves as a synthetic handle for N-alkylation, N-acylation, or urea formation, while the 3-bromophenyl group enables further diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions . This functional group complement makes it a versatile intermediate for generating focused libraries around the 1,2,4-oxadiazole/pyrrolidine core.

Analytical Reference Standard for Regioisomeric Purity Method Development

Given the potential for 1,3,4-oxadiazole regioisomer formation during synthesis, this compound is a valuable reference standard for developing and validating orthogonal analytical methods (e.g., ¹H-NMR, ¹³C-NMR, high-resolution LC-MS, and 2D NMR techniques such as ¹H-¹³C HMBC) capable of unambiguously distinguishing the 1,2,4-oxadiazole regioisomer from the 1,3,4-oxadiazole counterpart, which share the identical molecular formula and mass .

Biochemical Target Engagement and Selectivity Profiling in Antibacterial Discovery

Emerging literature on 1,2,4-oxadiazole/pyrrolidine hybrids demonstrates that compounds within this chemotype achieve mid-nanomolar inhibition of bacterial DNA gyrase (IC₅₀ range 120-270 nM) and topoisomerase IV, with certain derivatives exhibiting MIC values against S. aureus (24 ng/mL) and E. coli (55-62 ng/mL) that rival or surpass ciprofloxacin (30 and 60 ng/mL, respectively) [2]. The 3-bromophenyl-substituted variant is a candidate for inclusion in broader enzymatic and microbiological profiling panels to assess its specific potency and selectivity window relative to established fluoroquinolone standards.

Quote Request

Request a Quote for 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.